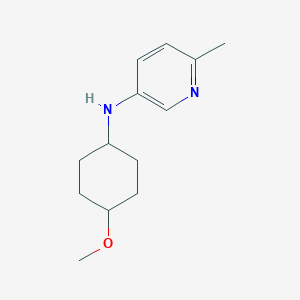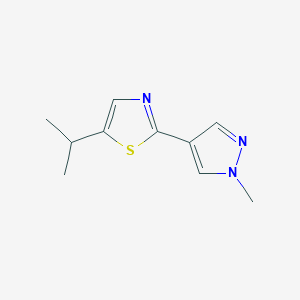![molecular formula C12H13F3N2O3 B6631502 N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide, also known as TFPAC or TFPACM, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the regulation of cold sensation and pain perception.
Wissenschaftliche Forschungsanwendungen
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide has been used in numerous scientific research studies to investigate the role of TRPM8 in various physiological and pathological processes. For example, this compound has been used to study the effects of TRPM8 on cold sensation, pain perception, and thermoregulation. It has also been used to investigate the role of TRPM8 in cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide acts as a competitive inhibitor of TRPM8 by binding to the channel pore and preventing the influx of calcium ions. This leads to a decrease in the activity of TRPM8 and a reduction in cold sensation and pain perception.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the activity of TRPM8 in sensory neurons, leading to a decrease in cold sensation and pain perception. It has also been shown to inhibit the growth and proliferation of cancer cells that express TRPM8, suggesting a potential therapeutic application in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide in lab experiments is its high potency and selectivity for TRPM8. This allows for precise manipulation of TRPM8 activity without affecting other ion channels or receptors. However, one limitation of using this compound is its relatively short half-life, which may require frequent administration or use of sustained-release formulations.
Zukünftige Richtungen
There are several future directions for the use of N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide in scientific research. One potential direction is the development of this compound derivatives with improved pharmacokinetic properties and increased selectivity for TRPM8. Another direction is the investigation of the role of TRPM8 in other physiological and pathological processes, such as cardiovascular disease and diabetes. Additionally, this compound may have potential as a therapeutic agent for the treatment of TRPM8-associated diseases, such as cancer and chronic pain.
Synthesemethoden
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 4-trifluoromethoxyaniline with ethyl 2-bromoacetate in the presence of a base to produce ethyl 4-(trifluoromethoxy)phenyl)oxazinane-2-carboxylate. The second step involves the hydrolysis of the ester group using sodium hydroxide to produce this compound.
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)20-10-5-3-9(4-6-10)16-11(18)17-7-1-2-8-19-17/h3-6H,1-2,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSXAQOTIXNQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)






![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)

![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)



